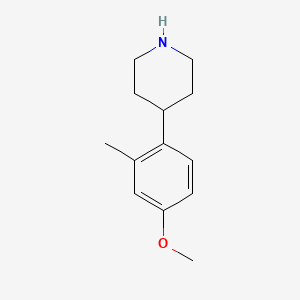

4-(4-Methoxy-2-methylphenyl)piperidine

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

4-(4-methoxy-2-methylphenyl)piperidine |

InChI |

InChI=1S/C13H19NO/c1-10-9-12(15-2)3-4-13(10)11-5-7-14-8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |

InChI Key |

SCQNWDBELJSXBE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2CCNCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The position of methoxy and methyl groups significantly impacts steric bulk and electronic effects. For example, 4-(4-Methoxy-2-methylphenyl)piperidine has a para-methoxy group, which enhances electron-donating effects compared to meta-substituted analogues like 4-(4-Methoxy-3-methylphenyl)piperidine.

- Physicochemical Properties : The methyl group at the ortho position in the target compound may increase steric hindrance, slightly elevating boiling points compared to analogues with substituents in less hindered positions .

Key Insights :

- Piperidine vs. Other Heterocycles : Piperidine is often critical for activity, as seen in EP2 receptor modulators where replacement with piperazine or morpholine abolished activity .

- Substituent Effects : Para-substituted methoxy groups (as in UK-78,282) improve target binding compared to ortho or meta positions, likely due to optimal electron donation and spatial alignment .

Preparation Methods

Grignard Addition to N-Protected Piperidones

A widely utilized method involves the reaction of N-protected 3-piperidone with substituted phenylmagnesium halides. For example, N-benzyl-3-piperidone reacts with 4-methoxy-2-methylphenylmagnesium bromide to form 3-hydroxy-3-(4-methoxy-2-methylphenyl)piperidine (intermediate 3 ). Key parameters include:

Dehydration and Hydrogenation

The hydroxyl group in intermediate 3 is eliminated using chlorotrimethylsilane (TMSCl) or thionyl chloride (SOCl₂) to form a dihydropyridine derivative. Subsequent hydrogenation over Pd/C or Raney Ni under 1–3 atm H₂ yields the saturated piperidine ring.

-

Catalyst Loading : 5–10 wt% Pd/C.

-

Hydrogenation Time : 12–24 hours.

Petrenko-Kritschenko Reaction

This classical method employs a double Mannich reaction between 4-methoxy-2-methylbenzaldehyde , a primary amine (e.g., ammonium acetate), and ethyl acetoacetate . The reaction proceeds via:

-

Formation of a β-enamino ketone.

-

Cyclization to a 1,5-diketone intermediate .

-

Decarboxylation and ring closure to yield the piperidine core.

Reductive Amination Strategies

Piperidine Ring Formation via Sodium Cyanoborohydride

4-Methoxy-2-methylbenzaldehyde reacts with 1,5-diaminopentane in the presence of NaBH₃CN to form the piperidine ring.

Catalytic Hydrogenation of Pyridine Derivatives

4-(4-Methoxy-2-methylphenyl)pyridine is hydrogenated using PtO₂ or Rh/Al₂O₃ under high-pressure H₂ (50–100 psi).

Lewis Acid-Mediated O-Alkylation

Trichloroacetimidate Intermediate

A patent by KR20110093130A describes the synthesis of analogous piperidines via 2,2,2-trichloroacetimidate intermediates :

-

4-Methoxy-2-methylphenol reacts with trichloroacetonitrile under basic conditions to form the trichloroacetimidate.

-

Alkylation of tert-butyl 4-hydroxypiperidine-1-carboxylate using BF₃·Et₂O as a catalyst.

-

Acidic deprotection (HCl/EtOAc) yields the target compound.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Addition | N-protection, Grignard, hydrogenation | 50–60% | High regioselectivity | Multi-step, costly reagents |

| Petrenko-Kritschenko | Mannich reaction, cyclization | 30–40% | One-pot synthesis | Low yield, side-product formation |

| Reductive Amination | Aldehyde + diamine, NaBH₃CN | 45–55% | Mild conditions | Requires stoichiometric reductant |

| Lewis Acid Alkylation | Trichloroacetimidate, BF₃ catalysis | 60–70% | Low-temperature efficiency | Sensitive to moisture |

Optimization Strategies

Solvent Effects

Catalyst Screening

Deprotection Conditions

-

Boc Removal : HCl in dioxane (4 M, 2 hours) vs. TFA (30 minutes).

-

Benzyl Group Removal : H₂/Pd(OH)₂ (Pearlman’s catalyst) achieves >95% conversion.

Analytical Characterization

-

¹H NMR (CDCl₃): δ 1.45–1.68 (m, 2H, piperidine CH₂), 2.29 (s, 3H, Ar-CH₃), 3.80 (s, 3H, OCH₃), 6.70–7.20 (m, 3H, aromatic).

-

MS (ESI) : m/z 220.2 [M+H]⁺.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Reduce reaction times by 50% in Grignard steps.

-

Cost Analysis :

-

N-Boc-piperidone : $120–150/kg.

-

4-Methoxy-2-methylphenylmagnesium bromide : $200–250/kg.

-

Emerging Methodologies

Q & A

Q. Critical Factors :

- Moisture control (to avoid hydrolysis of intermediates).

- Base strength (e.g., triethylamine vs. NaOH) for deprotonation efficiency.

- Post-reaction quenching protocols (e.g., aqueous workup vs. direct filtration) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 205.30 for [M+H]⁺) and fragmentation patterns validate the structure .

- IR Spectroscopy : Bands at ~2850 cm⁻¹ (C-H stretch for methoxy) and ~1600 cm⁻¹ (aromatic C=C) .

Data Interpretation : Cross-reference with computational models (e.g., DFT calculations) to resolve ambiguities in stereochemistry or substituent orientation .

Advanced: How can researchers optimize the synthesis of this compound under industrial constraints?

Methodological Answer:

- Continuous Flow Reactors : Replace batch processes to enhance scalability and reduce reaction times. Parameters include flow rate (0.5–2 mL/min) and temperature gradients (25–50°C) .

- Solvent Recycling : Use low-boiling solvents (e.g., dichloromethane) for easier recovery and reduced waste .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) to improve selectivity and reduce purification steps .

Q. Challenges :

- Managing exothermic reactions during scale-up.

- Ensuring consistent purity (>98%) via inline analytics (e.g., HPLC monitoring) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Orthogonal Assays : Validate receptor binding (e.g., serotonin or dopamine receptors) using both radioligand displacement assays and functional cAMP assays to confirm activity .

- Structural Analogs : Compare activity with derivatives (e.g., fluorophenyl or iodophenyl variants) to identify substituent-specific effects .

- Data Normalization : Account for batch-to-batch variability in compound purity by standardizing IC₅₀ calculations with internal controls (e.g., reference inhibitors) .

Case Study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in assay buffers (e.g., Tris vs. phosphate) or incubation times .

Advanced: How to design enzyme inhibition assays using this compound as a potential modulator?

Methodological Answer:

- Assay Conditions :

- Controls : Include positive controls (e.g., pargyline for MAO inhibition) and negative controls (DMSO vehicle) .

- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values and inhibition mechanisms (competitive vs. noncompetitive) .

Troubleshooting : Address solubility issues by preparing stock solutions in DMSO (≤1% final concentration) or using cyclodextrin-based formulations .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation .

Documentation : Maintain Safety Data Sheets (SDS) with toxicity data (if available) and first-aid measures for skin/eye contact .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- ADME Prediction :

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity or cardiotoxicity risks .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.